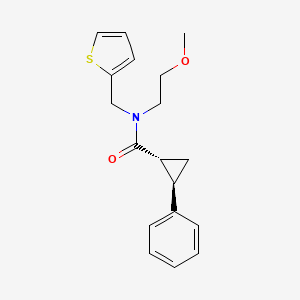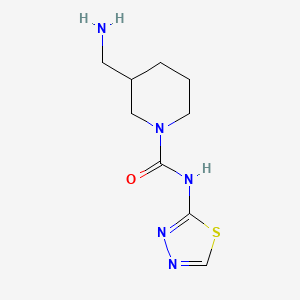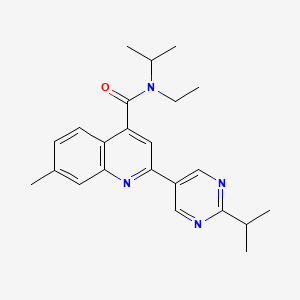amine](/img/structure/B5902553.png)
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research.
科学的研究の応用
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study Parkinson's disease, as it can selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has also been used to study the role of mitochondrial dysfunction in Parkinson's disease and other neurodegenerative disorders.
作用機序
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity results in a depletion of dopamine in the striatum, leading to motor deficits similar to those seen in Parkinson's disease. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine also causes oxidative stress, inflammation, and mitochondrial dysfunction, which may contribute to the development of neurodegenerative disorders.
実験室実験の利点と制限
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine is also relatively easy to administer and has a predictable time course of action. However, there are also limitations to the use of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine in lab experiments. It is a potent neurotoxin that can cause irreversible damage, making it difficult to study the long-term effects of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity. Additionally, the mechanism of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity may not fully recapitulate the complex pathogenesis of Parkinson's disease and other neurodegenerative disorders.
将来の方向性
There are several directions for future research on (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine. One area of focus is the development of new animal models that better recapitulate the pathogenesis of Parkinson's disease and other neurodegenerative disorders. Another area of focus is the development of new therapies that target the underlying mechanisms of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity, such as mitochondrial dysfunction and oxidative stress. Finally, there is a need for further research into the long-term effects of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity and its potential role in the development of neurodegenerative disorders.
合成法
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine can be synthesized through a multi-step process involving the reaction of 2-thienylmethylamine with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. The final step involves the reaction of the resulting compound with sodium borohydride and methanol to yield (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine.
特性
IUPAC Name |
2-methoxy-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-11-10-20(14-16-6-3-12-23-16)13-15-5-2-9-21(15)17-18-7-4-8-19-17/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKMXQRYKKDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CN1C2=NC=CC=N2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)

![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)


![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)

![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)